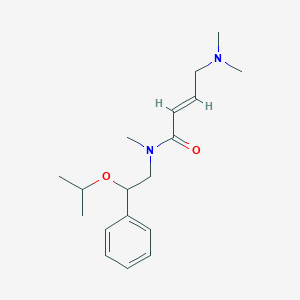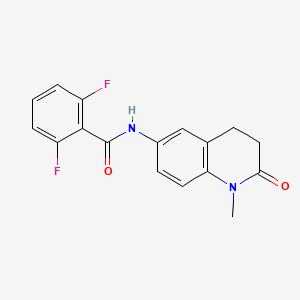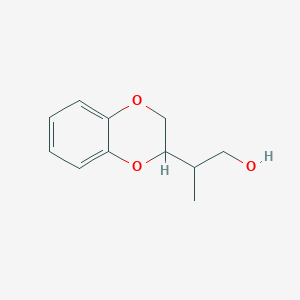![molecular formula C19H21N5OS B2468697 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 898607-12-0](/img/structure/B2468697.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . It has a molecular formula of C11H13N5OS and a molecular weight of 263.32 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Molecular Structure Analysis
The 1,2,4-triazole ring is a nitrogenous heterocyclic moiety and is present as a central structural component in a number of drug classes . The molecular structure of this compound can be established by NMR and MS analysis .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with alkylating agents to form different derivatives . Further studies are needed to fully understand the range of chemical reactions this compound can undergo.Aplicaciones Científicas De Investigación
Antifungal Activity
1,2,4-Triazoles exhibit significant antifungal properties . Researchers have explored their potential as antifungal agents due to their ability to inhibit fungal growth. This compound may be investigated for its efficacy against specific fungal strains.
Anticancer Potential
1,2,4-Triazoles have been studied as potential anticancer agents . Their diverse biological activities include antiproliferative effects, making them interesting candidates for cancer therapy. Further research could explore the compound’s impact on cancer cell lines.
Antiviral Properties
The 1,2,4-triazole ring system has demonstrated antiviral activity . Investigating this compound’s antiviral potential could contribute to the development of novel antiviral drugs.
Anti-Inflammatory Effects
1,2,4-Triazoles possess anti-inflammatory properties . Understanding how this compound modulates inflammatory pathways could lead to therapeutic applications in inflammatory diseases.
Antitubercular Activity
1,2,4-Triazoles have been investigated for their antitubercular effects . Considering the global burden of tuberculosis, evaluating this compound’s activity against Mycobacterium tuberculosis is essential.
Hypoglycemic Effects
Some 1,2,4-triazoles exhibit hypoglycemic activity . Researchers could explore whether this compound affects glucose metabolism and insulin sensitivity.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of pharmaceutical activities . These activities include anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through various mechanisms, potentially including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that this compound interacts with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound may also have cytotoxic effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-7-6-8-14(2)18(13)21-17(25)12-26-19-23-22-16(24(19)20)11-15-9-4-3-5-10-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVBYCXXOSJRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)


![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)


